2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
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Overview
Description
2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is a complex organic compound that features a unique combination of fluorinated phenyl groups, an imidazo[2,1-b][1,3]thiazole core, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide typically involves multi-step organic synthesis techniques. A common synthetic route includes:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.
Attachment of the Benzamide Moiety: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole derivative with a benzoyl chloride in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic strategies.
Medicine
The compound is of particular interest in medicinal chemistry for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-{[6-(4-bromophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
- 2-fluoro-N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is unique due to the presence of fluorine atoms on both the phenyl rings and the benzamide moiety. This fluorination can significantly affect the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H15F2N3OS |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-fluoro-N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide |
InChI |
InChI=1S/C19H15F2N3OS/c20-13-7-5-12(6-8-13)17-16(24-9-10-26-19(24)23-17)11-22-18(25)14-3-1-2-4-15(14)21/h1-8H,9-11H2,(H,22,25) |
InChI Key |
AVPXZGXNRQZVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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